3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide - 1396630-73-1

3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide

Catalog Number: EVT-2798400
CAS Number: 1396630-73-1
Molecular Formula: C23H24FN3O2
Molecular Weight: 393.462
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic cannabinoid containing a pyrazole core. This compound was initially misidentified as AZ-037, another synthetic cannabinoid. Research on 3,5-AB-CHMFUPPYCA focuses on its synthesis, characterization, and differentiation from its regioisomer, 5,3-AB-CHMFUPPYCA. [] The compound exhibits thermal instability under smoking conditions, resulting in pyrolytic cleavage of the amide bond. [] Its pharmacological activities remain unexplored. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

    N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

    • Compound Description: This compound is a chlorine-containing byproduct identified during the synthesis of 3,5-AB-CHMFUPPYCA. [] Its pharmacological activities have not been explored.

    3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8)

    • Compound Description: IA-8 is an aryl isoxazoline derivative designed and synthesized as a potential insecticide. [] It demonstrated excellent insecticidal activity against Mythimna separate, comparable to the commercial insecticide fluralaner. [] Molecular docking studies revealed that IA-8 interacts with the active site of the GABA receptor in a manner similar to fluralaner. []

    5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant)

    • Relevance: Rimonabant, along with the target compound, belongs to the pyrazole-3-carboxamide class of compounds. These compounds share a common pharmacophore that contributes to their interaction with cannabinoid receptors. [] This common structure includes the pyrazole ring, a carboxamide group at the 3rd position, and aryl substituents at the 1st and 5th positions. These structural similarities are crucial for their binding affinity and activity towards cannabinoid receptors.

    (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (AZ-037)

      1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

      • Compound Description: This compound was synthesized as a potential positron emission tomography (PET) radioligand for imaging brain CB1 receptors. [] It exhibits high affinity (Ki = 15.7 nM) and selectivity for CB1 receptors. []

      1-(2-bromophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

      • Compound Description: 9m was also synthesized as a potential PET radioligand for imaging brain CB1 receptors. [] While it shows affinity for CB1 receptors (Ki = 62 nM), it exhibits even higher affinity for the structurally unrelated 18 kDa translocator protein (TSPO) (Ki = 29 nM). []

      5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

      • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist of the cannabinoid CB1 receptor. [] It displays nanomolar affinity for both rat brain and human CB1 receptors and antagonizes the effects of CB1 agonists in various in vitro and in vivo models. []

      N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

      • Compound Description: NESS 0327 is a novel cannabinoid antagonist exhibiting high selectivity for the cannabinoid CB1 receptor. [] Compared to the previously mentioned SR141716A, NESS 0327 demonstrates a much higher affinity for both CB1 and CB2 receptors, although with greater selectivity for CB1. [] In functional assays, NESS 0327 effectively antagonizes the effects of the cannabinoid agonist WIN 55,212-2. []

      (S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

      • Compound Description: LONI11 is a hybrid compound incorporating structural elements from both mimonabant and AB-Fubinaca. [] It acts as a potent agonist of both CB1 and CB2 receptors, demonstrating a significant orexant effect in vivo. [] Additionally, LONI11 exhibits antinociceptive properties in both central and peripheral nervous systems. []

      (S)-2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4)

      • Compound Description: LONI4, another hybrid compound combining structural features from mimonabant and AB-Fubinaca, acts as a cannabinoid receptor antagonist. [] In contrast to LONI11, LONI4 exhibits a strong anorexant effect in vivo. []

      Properties

      CAS Number

      1396630-73-1

      Product Name

      3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide

      IUPAC Name

      5-(4-fluorophenyl)-2-methyl-N-[(4-phenyloxan-4-yl)methyl]pyrazole-3-carboxamide

      Molecular Formula

      C23H24FN3O2

      Molecular Weight

      393.462

      InChI

      InChI=1S/C23H24FN3O2/c1-27-21(15-20(26-27)17-7-9-19(24)10-8-17)22(28)25-16-23(11-13-29-14-12-23)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,25,28)

      InChI Key

      QEHOGEOZTPKFBM-UHFFFAOYSA-N

      SMILES

      CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCOCC3)C4=CC=CC=C4

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.